2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with ethyl, phenyl, and oxo groups, as well as an acetamide moiety linked to a methoxybenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative. For instance, ethyl acetoacetate can react with phenylguanidine under acidic or basic conditions to form the pyrimidine core.
Substitution Reactions: The ethyl and phenyl groups are introduced through substitution reactions. For example, the pyrimidine core can undergo alkylation with ethyl iodide in the presence of a base to introduce the ethyl group.
Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the pyrimidine derivative with chloroacetyl chloride, followed by amination with 3-methoxybenzylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide may be studied for its potential pharmacological properties. Compounds with similar structures have shown activities such as enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide would depend on its specific biological target. Generally, compounds of this type may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of the pyrimidine ring suggests potential interactions with nucleotide-binding sites, while the acetamide moiety could facilitate binding through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine: Similar pyrimidine core but lacks the ethyl and methoxybenzyl groups.
N-(3-methoxybenzyl)-2-oxo-2-phenylacetamide: Similar acetamide moiety but lacks the pyrimidine ring.
4-ethyl-2-phenyl-6-oxo-1,2,3,4-tetrahydropyrimidine: Similar pyrimidine core with ethyl and phenyl groups but lacks the acetamide moiety.
Uniqueness
The uniqueness of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both the pyrimidine ring and the acetamide moiety allows for diverse interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-18-13-21(27)25(22(24-18)17-9-5-4-6-10-17)15-20(26)23-14-16-8-7-11-19(12-16)28-2/h4-13H,3,14-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRHMMIADLNNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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